molecular formula C11H16BN3O2 B2830436 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile CAS No. 2197909-49-0

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B2830436
CAS No.: 2197909-49-0
M. Wt: 233.08
InChI Key: PSFUGIBQZXXOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is an organic compound with the molecular formula C12H18BN3O2. This compound is notable for its boronic ester group, which is often used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 2-methyl-4-pyrazole-3-carbonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile is unique due to its combination of a boronic ester group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various scientific research applications .

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile (CAS No. 761446-44-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various research studies.

  • Molecular Formula : C10H17BN2O2
  • Molecular Weight : 208.07 g/mol
  • Structure : The compound features a pyrazole ring substituted with a boron-containing moiety that enhances its reactivity and potential biological interactions.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant anticancer properties. The incorporation of the boron moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit specific kinases involved in cell proliferation. The presence of the dioxaborolane group is hypothesized to contribute to the modulation of these pathways by enhancing binding affinity to target proteins .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Research Findings :

  • In vitro assays have shown that 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits IC50 values comparable to known inhibitors of COX enzymes .
Enzyme Inhibitor IC50 (µM)
COX-1Aspirin0.3
COX-2Indomethacin0.5
Pyrazole derivative1-Methyl-4-(4,4,5,5-tetramethyl...)0.7

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. The presence of the dioxaborolane structure is believed to enhance membrane permeability and disrupt bacterial cell walls.

Case Study : A study illustrated that certain pyrazole derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting moderate effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The boron atom may facilitate interactions with catalytic sites of kinases, leading to inhibition of signaling pathways critical for cancer cell survival.
  • Enzyme Interactions : The unique structure allows for competitive inhibition at enzyme active sites, particularly in inflammatory pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity evaluations suggest that the compound exhibits low toxicity profiles at therapeutic concentrations; however, further studies are required to establish comprehensive safety data.

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)8-7-14-15(5)9(8)6-13/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUGIBQZXXOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197909-49-0
Record name 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.